Cas no 1060805-07-3 (6-bromo-4-methoxypyridine-2-carbaldehyde)

6-Bromo-4-methoxypyridine-2-carbaldehyde is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its key structural features—a bromo substituent at the 6-position and a methoxy group at the 4-position—enhance reactivity for cross-coupling reactions, nucleophilic substitutions, and further functionalization. The aldehyde group at the 2-position provides a reactive handle for condensation or reduction reactions, making it valuable for constructing complex molecular frameworks. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced electronic properties and stability under various reaction conditions. High purity and consistent quality ensure reliable performance in synthetic applications.
6-bromo-4-methoxypyridine-2-carbaldehyde structure
1060805-07-3 structure
Product Name:6-bromo-4-methoxypyridine-2-carbaldehyde
CAS No:1060805-07-3
MF:C7H6BrNO2
MW:216.032041072845
CID:1170942
PubChem ID:72212169
Update Time:2025-08-05

6-bromo-4-methoxypyridine-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-4-methoxypyridine-2-carbaldehyde
    • 1060805-07-3
    • AB67863
    • 6-BROMO-4-METHOXYPICOLINALDEHYDE
    • SCHEMBL26644028
    • Inchi: 1S/C7H6BrNO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-4H,1H3
    • InChI Key: GZOHBYGYRBYGKZ-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(C=O)=N1)OC

Computed Properties

  • Exact Mass: 214.95819g/mol
  • Monoisotopic Mass: 214.95819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 39.2Ų

6-bromo-4-methoxypyridine-2-carbaldehyde Pricemore >>

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6-bromo-4-methoxypyridine-2-carbaldehyde Related Literature

Additional information on 6-bromo-4-methoxypyridine-2-carbaldehyde

Introduction to 6-bromo-4-methoxypyridine-2-carbaldehyde (CAS No. 1060805-07-3)

6-bromo-4-methoxypyridine-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1060805-07-3, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound belongs to the pyridine derivatives family, characterized by its bromo and methoxy substituents, which contribute to its unique reactivity and utility in synthetic pathways. The aldehyde functional group at the 2-position enhances its capability as a building block for more complex molecules, particularly in the development of bioactive compounds.

The structural configuration of 6-bromo-4-methoxypyridine-2-carbaldehyde makes it a versatile precursor in medicinal chemistry. Its pyridine core is a privileged scaffold in drug design, frequently appearing in molecules with pharmacological properties ranging from antimicrobial to anticancer activities. The presence of both bromine and methoxy groups allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of diverse heterocyclic frameworks.

In recent years, there has been a surge in research focused on pyridine derivatives due to their broad spectrum of biological activities. 6-bromo-4-methoxypyridine-2-carbaldehyde has garnered attention for its role in synthesizing kinase inhibitors, which are crucial in targeted cancer therapies. For instance, studies have demonstrated its utility in generating inhibitors of Janus kinases (JAKs) and tyrosine kinases (Tyrosine Kinase Inhibitors - TKIs). These kinases play pivotal roles in signal transduction pathways, making them attractive targets for therapeutic intervention.

The aldehyde group in 6-bromo-4-methoxypyridine-2-carbaldehyde serves as a reactive site for condensation reactions with various nucleophiles, including amines and hydrazines, leading to imines or hydrazones. These derivatives have been explored for their potential antimicrobial and anti-inflammatory properties. Moreover, the bromo substituent facilitates metal-catalyzed coupling reactions, allowing for the introduction of aryl or heteroaryl groups at the 6-position, thereby expanding the chemical space for drug discovery.

Advances in computational chemistry have further enhanced the understanding of 6-bromo-4-methoxypyridine-2-carbaldehyde's reactivity. Molecular modeling studies suggest that its electronic properties are modulated by the electron-withdrawing nature of the aldehyde group and the electron-donating effects of the methoxy group. This interplay influences its interaction with biological targets, making it a valuable scaffold for designing molecules with optimized binding affinities.

Recent clinical trials have highlighted the importance of pyridine-based compounds in treating neurological disorders. Researchers have leveraged derivatives of 6-bromo-4-methoxypyridine-2-carbaldehyde to develop potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to modify this core structure has led to novel compounds that exhibit improved efficacy and reduced side effects compared to existing therapies.

The synthesis of 6-bromo-4-methoxypyridine-2-carbaldehyde typically involves multi-step organic transformations starting from commercially available pyridine precursors. Modern synthetic strategies emphasize green chemistry principles, minimizing waste and improving atom economy. Catalytic methods have been employed to enhance reaction efficiency, aligning with global efforts to sustainable chemical manufacturing.

In conclusion, 6-bromo-4-methoxypyridine-2-carbaldehyde (CAS No. 1060805-07-3) is a cornerstone compound in pharmaceutical research due to its structural versatility and functional reactivity. Its role as a key intermediate in synthesizing bioactive molecules underscores its importance in drug development pipelines. As research continues to uncover new therapeutic applications, this compound will remain integral to advancing medicinal chemistry innovations.

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